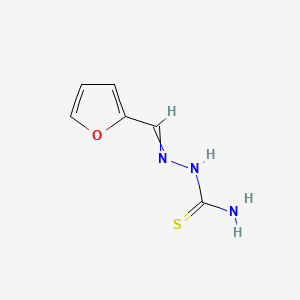
3-(5-Chloro-1,3-benzoxazol-2-yl)aniline
概要
説明
“3-(5-Chloro-1,3-benzoxazol-2-yl)aniline” is a chemical compound with the linear formula C13H9ClN2O . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
A novel compound was synthesized which has a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups . Two synthetic approaches leading to 2-aminobenzoxazoles and their N-substituted analogues have been reported . The first involves a reaction between various o-aminophenols and N-cyano-N-phenyl-p-toluenesulfonamide as a nonhazardous electrophilic cyanating agent in the presence of Lewis acid . The second uses the Smiles rearrangement upon activation of benzoxazole-2-thiol with chloroacetyl chloride .Molecular Structure Analysis
The molecule has a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups . For compound 1 there are twelve possible conformers and tautomers . Ab initio calculations were performed to investigate the more stable structures .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 244.682 .科学的研究の応用
Antiprotozoal and Antimicrobial Properties
3-(5-Chloro-1,3-benzoxazol-2-yl)aniline and its derivatives have been investigated for their potential antiprotozoal and antimicrobial activities. For instance, Abdelgawad et al. (2021) synthesized a series of benzoxazolyl aniline derivatives, finding some with promising antimalarial, antileishmanial, antitrypanosomal, and antimicrobial properties. The chloroacetyl functionalization of benzoxazolyl aniline, in particular, demonstrated good antimalarial activity and moderate inhibitory activities against leishmanial and trypanosomal species (Abdelgawad et al., 2021).
Anticancer Applications
Research by Elhady and Abubshait (2017) explored the synthesis of benzoxazole derivatives, including those derived from this compound, and evaluated their anticancer properties. The study revealed that these derivatives were potent against cancer cell lines MCF-7 and HePG2, with benzoxazole derivatives showing more potency than imidazolinone derivatives (Elhady & Abubshait, 2017).
Structural Analysis and Coordination Compounds
Téllez et al. (2013) conducted a structural analysis of a novel compound synthesized from this compound. The study explored its potential for forming coordination compounds, focusing on its structural stability and properties (Téllez et al., 2013).
Optical and Nonlinear Optical Properties
Szlachcic et al. (2017) investigated the second-order nonlinear optical (NLO) susceptibilities of substituted 4-(5-nitro-1,3-benzoxazol-2-yl)aniline chromophores. The study highlighted the role of π-conjugated bonds in influencing the output second-order susceptibility and provided insights into the nonlinear optical behavior of these compounds (Szlachcic et al., 2017).
Safety and Hazards
作用機序
Target of Action
It has been associated with theOrexin Receptor in the context of a related compound . Orexin receptors are involved in regulating sleep-wake cycles and feeding behavior.
Mode of Action
If it indeed targets the Orexin Receptor like its related compound, it may act as an antagonist, blocking the receptor and inhibiting its function .
Pharmacokinetics
A related compound showed good potency and improved pharmacokinetics in preclinical studies .
Result of Action
Some benzoxazole derivatives have shown antifungal activity , and cytotoxic effects on cancer cells .
生化学分析
Biochemical Properties
3-(5-Chloro-1,3-benzoxazol-2-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with certain oxidoreductases and transferases, affecting their catalytic activities . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the reaction rate.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to modulate the activity of key signaling molecules such as kinases and phosphatases, leading to altered phosphorylation states of various proteins . This modulation can result in changes in gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction . For example, it may inhibit the activity of certain kinases by binding to their active sites, preventing substrate access and subsequent phosphorylation events. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under standard laboratory conditions for extended periods, but its activity may diminish over time due to gradual degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in metabolic pathways and gene expression profiles.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enhanced enzyme activity and improved cellular function . At higher doses, it can induce toxic or adverse effects, including oxidative stress, cellular damage, and apoptosis. Threshold effects have been observed, where a specific dosage range elicits maximal biological activity without causing significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its biotransformation and elimination . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell. The compound’s metabolism may also involve conjugation reactions, leading to the formation of more water-soluble derivatives that are readily excreted from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s uptake into cells and its subsequent localization to various cellular compartments. The distribution pattern of this compound can influence its biological activity, as its accumulation in specific tissues or organelles may enhance or inhibit certain cellular processes.
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which are crucial for its activity and function . It may be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the nucleus, where it interacts with transcription factors and other nuclear proteins to regulate gene expression. Alternatively, it may accumulate in the cytoplasm or mitochondria, influencing metabolic pathways and cellular energy production.
特性
IUPAC Name |
3-(5-chloro-1,3-benzoxazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c14-9-4-5-12-11(7-9)16-13(17-12)8-2-1-3-10(15)6-8/h1-7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWFTMFERGNVLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC3=C(O2)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301282010 | |
| Record name | 3-(5-Chloro-2-benzoxazolyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301282010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
293737-77-6 | |
| Record name | 3-(5-Chloro-2-benzoxazolyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=293737-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(5-Chloro-2-benzoxazolyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301282010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYLAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-isopropyl-1H-benzo[d]imidazole](/img/structure/B1361389.png)
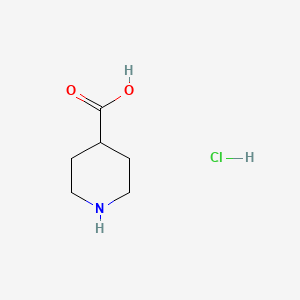
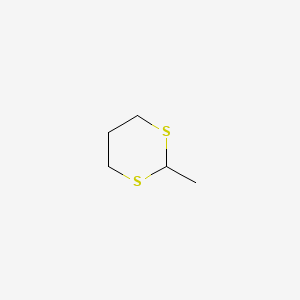


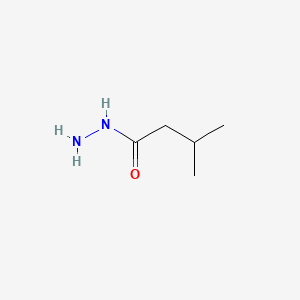
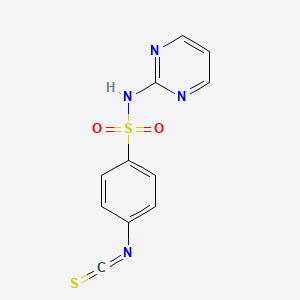

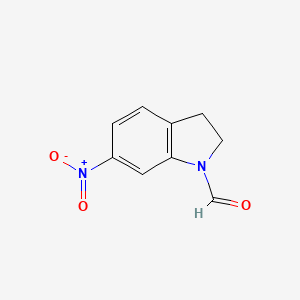
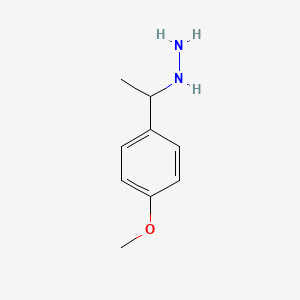
![2-[(4-Anilinoanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1361406.png)


